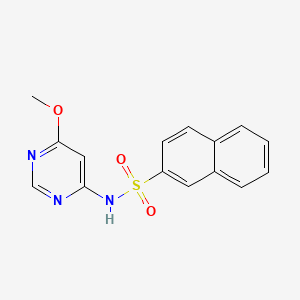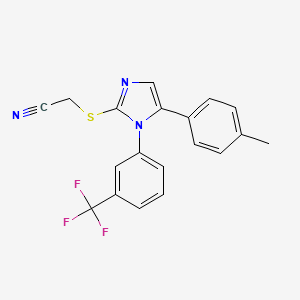
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This disruption in the folic acid pathway leads to a decrease in the production of essential bacterial proteins, thereby inhibiting bacterial growth and multiplication .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth and multiplication by interfering with the synthesis of folic acid, an essential component for bacterial protein synthesis .
Analyse Biochimique
Biochemical Properties
It is known that sulfonamides, a group of compounds to which N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide belongs, exhibit a range of pharmacological activities . They can interact with various enzymes and proteins, such as carbonic anhydrase and dihydropteroate synthetase . The nature of these interactions is often inhibitory, which allows sulfonamides to play a role in treating a diverse range of disease states .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the prevention of bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Sulfonamides can cause a strong allergic reaction when used in large doses .
Metabolic Pathways
It is known that sulfonamides can inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division or replication .
Transport and Distribution
Sulfonamides can interact with various transporters or binding proteins .
Subcellular Localization
Sulfonamides can interact with various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Naphthalene-2-sulfonamide: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyrimidine Moiety: The naphthalene-2-sulfonamide is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the sulfonamide group on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.
Reduction: Formation of naphthalene-2-sulfinamide or naphthalene-2-sulfenamide.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial agent, particularly against resistant strains of bacteria. It is also being investigated for its potential anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable aromatic structure.
Comparaison Avec Des Composés Similaires
Sulfamethazine: Another sulfonamide with a similar structure but different substituents on the pyrimidine ring.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is unique due to its specific combination of a naphthalene ring and a methoxypyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPWEVJEWLKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2756552.png)



![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
